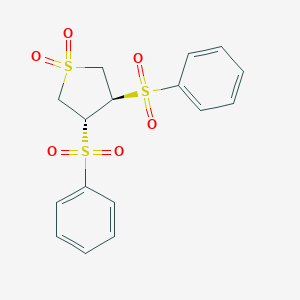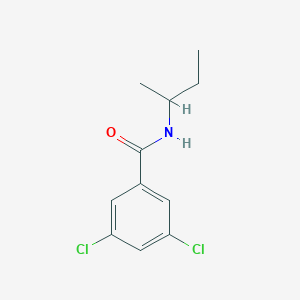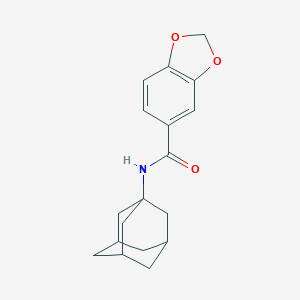
(3R,4R)-3,4-bis(benzenesulfonyl)thiolane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-3,4-bis(benzenesulfonyl)thiolane 1,1-dioxide, commonly known as DIDS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has two sulfonyl groups attached to a thiolane ring. DIDS has been studied for its ability to inhibit chloride and bicarbonate transport in cells, which has important implications for a range of physiological and pathological processes.
作用機序
The mechanism of action of DIDS involves binding to anion transporters on the cell membrane, which inhibits their function. DIDS has been shown to bind to the Cl^-/HCO3^- exchanger, which is responsible for transporting chloride and bicarbonate ions across the cell membrane. By inhibiting this transporter, DIDS reduces the movement of these ions across the membrane, which has a range of downstream effects on cell function.
Biochemical and Physiological Effects:
DIDS has been shown to have a range of biochemical and physiological effects on cells. By inhibiting chloride and bicarbonate transport, DIDS can alter the pH and ion concentrations within cells, which can affect a range of cellular processes. DIDS has been shown to inhibit insulin secretion from pancreatic beta cells, reduce the volume of pancreatic juice secretion, and reduce the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
実験室実験の利点と制限
The advantages of using DIDS in lab experiments include its ability to selectively inhibit chloride and bicarbonate transport, which can be useful for studying the role of these ions in cellular processes. DIDS is also relatively easy to synthesize and has a high degree of purity. However, one limitation of using DIDS is that it can have off-target effects on other transporters and channels, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on DIDS. One area of interest is the development of more selective inhibitors of chloride and bicarbonate transport, which could be used to better understand the role of these ions in cellular processes. Another area of interest is the use of DIDS as a therapeutic agent for diseases that involve abnormal ion transport, such as cystic fibrosis and hypertension. Finally, there is potential for the development of new synthetic methods for DIDS that could improve its yield and purity.
合成法
The synthesis of DIDS involves the reaction of 1,2-epoxy-3-chloropropane with benzenesulfonyl chloride in the presence of a base, followed by oxidation with hydrogen peroxide. This method yields the (3R,4R) enantiomer of DIDS, which is the biologically active form.
科学的研究の応用
DIDS has been extensively used in scientific research to study its effects on ion transport in cells. It has been shown to inhibit chloride transport in a variety of cell types, including red blood cells, renal tubular cells, and pancreatic acinar cells. DIDS has also been found to inhibit bicarbonate transport in a number of cell types, including pancreatic duct cells and epithelial cells in the respiratory and gastrointestinal tracts.
特性
製品名 |
(3R,4R)-3,4-bis(benzenesulfonyl)thiolane 1,1-dioxide |
|---|---|
分子式 |
C16H16O6S3 |
分子量 |
400.5 g/mol |
IUPAC名 |
(3R,4R)-3,4-bis(benzenesulfonyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C16H16O6S3/c17-23(18)11-15(24(19,20)13-7-3-1-4-8-13)16(12-23)25(21,22)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m1/s1 |
InChIキー |
VWKRTHCBULCWPF-HZPDHXFCSA-N |
異性体SMILES |
C1[C@H]([C@@H](CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
SMILES |
C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)



![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)




![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)


